![molecular formula C13H13NO3 B2930289 (1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate CAS No. 1567390-14-0](/img/structure/B2930289.png)
(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate
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Description
(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate is a synthetic compound with potential applications in pharmaceutical research. The compound is a spirocyclic lactone, which is a class of organic compounds that have a unique structure with a cyclic ether and a cyclic ester ring system. Spirocyclic lactones have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. In
Scientific Research Applications
Synthesis and Medicinal Chemistry
(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate, a compound involved in advanced organic synthesis, has been utilized in various synthetic pathways. For instance, Molchanov and Tran (2013) describe its application in the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones, yielding methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).
Spirocyclic Oxindole Analogues
Teng, Zhang, and Mendonça (2006) have demonstrated an efficient synthesis approach for spirocyclic oxindole analogues using this compound, highlighting its role in the formation of complex molecular structures (Teng, Zhang, & Mendonça, 2006).
Cyclopropane Chemistry
The compound has been pivotal in research focused on cyclopropane chemistry. Lifchits and Charette (2008) discuss the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates, where the compound plays a significant role in maintaining enantiomeric purity during synthesis (Lifchits & Charette, 2008).
Spirocyclic Derivatives Synthesis
Additionally, the synthesis of spirocyclic derivatives is a key area where this compound finds application. Yong et al. (2007) describe its use in synthesizing spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and related derivatives, showcasing its versatility in creating novel molecular architectures (Yong et al., 2007).
properties
IUPAC Name |
methyl (1'R,3R)-5-methyl-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-3-4-10-8(5-7)13(12(16)14-10)6-9(13)11(15)17-2/h3-5,9H,6H2,1-2H3,(H,14,16)/t9-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMHEZQYFPRFBX-ZANVPECISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23CC3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)[C@@]23C[C@H]3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate |
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